N-(2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
N-(2-Methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic compound characterized by a dihydropyridazinone core substituted with a thiophene moiety at position 3 and a butanamide linker terminating in a 2-methoxyphenyl group. This structure combines a heterocyclic scaffold (dihydropyridazinone) with a sulfur-containing aromatic system (thiophene) and a polar amide group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-7-3-2-6-14(16)20-18(23)9-4-12-22-19(24)11-10-15(21-22)17-8-5-13-26-17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHXTQNLMCIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 398.43 g/mol |
| CAS Number | 1021221-93-1 |
The presence of the methoxy group, thiophene ring, and pyridazine moiety suggests a diverse potential for biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyridazine structures often exhibit antimicrobial activity . A study by Berest et al. (2011) demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects . Rani et al. (2014) highlighted that derivatives of pyridazine showed promise in reducing inflammation in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Anticancer Activity
The anticancer potential of this compound is supported by findings from Rammohan et al. (2020), who reported that certain pyridazinone derivatives inhibited cancer cell proliferation in vitro. The specific pathways involved include the modulation of apoptosis and cell cycle arrest.
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis of this compound was achieved through a multi-step reaction involving the coupling of 2-methoxyphenylamine with a pyridazine derivative. Characterization was performed using IR spectroscopy and NMR techniques to confirm the structure.
-
In Vivo Studies :
- In vivo studies conducted on animal models indicated a dose-dependent response in anti-inflammatory assays, with significant reductions in edema observed at higher concentrations of the compound.
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Mechanistic Insights :
- Mechanistic studies revealed that the compound may exert its effects through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Berest et al., 2011 | Significant inhibition against bacterial strains |
| Anti-inflammatory | Rani et al., 2014 | Reduced inflammation in animal models |
| Anticancer | Rammohan et al., 2020 | Inhibition of cancer cell proliferation |
Comparison with Similar Compounds
Table 1: Substituent Effects on Aromatic Rings
Heterocyclic Core Modifications
The dihydropyridazinone ring is a critical pharmacophore. Comparisons include:
- 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propionamide (): Replaces dihydropyridazinone with a dihydropyridinone core and introduces a tetrazole group, which may enhance metal-binding or ionic interactions .
- Compound 18 (): Incorporates a piperazine ring instead of the dihydropyridazinone, altering conformational flexibility and basicity .
Table 2: Heterocyclic Core Variations
Linker and Functional Group Modifications
The butanamide linker in the target compound is conserved in some analogs but varies in others:
Table 3: Linker and Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
